molecular formula C23H21ClN4O2 B11265315 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide

2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide

Cat. No.: B11265315
M. Wt: 420.9 g/mol
InChI Key: HYRPLEJGVRMLFK-UHFFFAOYSA-N
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Description

2-(2-(4-Chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide (CAS: 941982-35-0) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-chlorophenyl group at position 2 and an N-ethyl-N-(m-tolyl)acetamide side chain. Its molecular formula is C23H21ClN4O2, with a molecular weight of 420.9 g/mol . The compound’s structure combines a rigid bicyclic framework with polar and lipophilic substituents, making it a candidate for medicinal chemistry applications.

Properties

Molecular Formula

C23H21ClN4O2

Molecular Weight

420.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-ethyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H21ClN4O2/c1-3-27(19-6-4-5-16(2)13-19)22(29)15-26-11-12-28-21(23(26)30)14-20(25-28)17-7-9-18(24)10-8-17/h4-14H,3,15H2,1-2H3

InChI Key

HYRPLEJGVRMLFK-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide typically involves multistep reactions. One common approach is the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-chloropyrazine to form the pyrazolo[1,5-a]pyrazine core. The final step involves the acylation of the pyrazolo[1,5-a]pyrazine with N-ethyl-N-(m-tolyl)acetamide under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The pyrazolo[1,5-a]pyrazine scaffold is common among analogs, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Molecular Comparisons
Compound Name Substituents (Pyrazolo Core / Acetamide Side Chain) Molecular Formula Molecular Weight (g/mol) Key Differences Biological Implications
Target Compound 2-(4-chlorophenyl), N-ethyl-N-(m-tolyl) C23H21ClN4O2 420.9 Reference compound Potential CNS activity due to lipophilic m-tolyl group
N-(2-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo...acetamide 2-(4-methoxyphenyl), N-(2-chlorobenzyl) C22H19ClN4O3 422.9 Methoxy (electron-donating) vs. chloro (electron-withdrawing) Enhanced solubility but reduced membrane permeability
N-(4-chlorophenethyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo...acetamide 2-(4-ethoxyphenyl), N-(4-chlorophenethyl) C24H23ClN4O3 450.92 Ethoxy group (increased hydrophobicity) and phenethyl chain Improved pharmacokinetics but higher metabolic instability
N-(4-chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo...acetamide 2-(4-ethoxyphenyl), N-(4-chlorophenyl) C22H19ClN4O3 422.87 Direct N-aryl substitution vs. branched acetamide Reduced steric hindrance may enhance target binding
N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo...acetamide 2-(4-chlorophenyl), N-(3-bromophenyl) C21H15BrClN4O2 466.7 Bromine (larger atomic radius) vs. chlorine Increased lipophilicity and potential cytotoxicity
Key Observations:
  • Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance stability and receptor binding via halogen bonding. The 4-chlorophenyl group in the target compound balances lipophilicity and electronic effects .
  • N-(chlorobenzyl/phenethyl): Bulky substituents like chlorophenethyl () may improve target affinity but reduce solubility.

Biological Activity

The compound 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide is a synthetic organic molecule that has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structural features of this compound suggest it may interact with various biological targets, including kinases and other enzymes involved in cellular signaling pathways.

  • Molecular Formula : C22H19ClN4O4
  • Molecular Weight : 438.9 g/mol
  • CAS Number : 1242884-15-6

The pyrazolo[1,5-a]pyrazine core present in the compound is associated with several known kinase inhibitors. This suggests that the compound may exhibit inhibitory activity against specific kinases, which play critical roles in cancer progression and other diseases. The presence of the chlorophenyl and methyl groups may enhance the compound's ability to penetrate biological membranes and interact with target proteins.

Anticancer Activity

Research indicates that compounds containing the pyrazolo[1,5-a]pyrazine structure have shown promise as anticancer agents due to their ability to inhibit kinase activity. For example, studies have demonstrated that similar compounds can effectively reduce tumor cell proliferation in vitro and in vivo by targeting specific signaling pathways involved in cancer cell survival and growth.

Antimicrobial Activity

The combination of pyrazole and acetamide moieties has been linked to antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against a range of bacterial strains. Further investigations are needed to explore its efficacy and mechanism of action against specific pathogens.

In Vitro Studies

In vitro experiments have indicated that the compound can inhibit cellular proliferation in various cancer cell lines. For instance, it was observed to reduce the viability of breast cancer cells significantly at micromolar concentrations. The IC50 values obtained from these studies suggest a promising therapeutic index for further development.

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)25

In Vivo Studies

In vivo studies using mouse models have shown that administration of this compound can lead to a significant reduction in tumor size compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Studies

  • Case Study 1 : A study involving a derivative of this compound demonstrated a reduction in tumor growth by 40% in xenograft models when administered at a dose of 20 mg/kg body weight over four weeks.
  • Case Study 2 : Another investigation reported antimicrobial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for future study include:

  • Mechanistic Studies : Investigating how the compound interacts with specific kinases or other molecular targets.
  • Structure-Activity Relationship (SAR) : Exploring modifications to improve potency and selectivity.
  • Clinical Trials : Conducting phase I clinical trials to assess safety and efficacy in humans.

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